1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound notable for its potential pharmacological applications. This compound belongs to the class of piperidine derivatives, which are often utilized in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug design and development.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is often studied in the context of its interactions with biological targets, particularly in relation to its mechanism of action.
This compound is classified as a piperidine derivative and a triazole-containing compound. Its unique structure combines features from both piperidine and triazole classes, allowing for diverse interactions with biological systems.
The synthesis of 1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves several key steps:
The molecular structure of 1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be represented as follows:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13F3N4O |
| Molecular Weight | 288.26 g/mol |
| IUPAC Name | 1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
| SMILES | N1CCCCC1C(=O)N2C(=N1)N=C(N=N2)C(F)(F)F |
The compound is expected to undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide primarily involves its interaction with specific biological targets:
Studies indicate that compounds with similar structures exhibit anti-inflammatory and anticancer properties through these mechanisms.
The physical properties include:
Key chemical properties encompass:
1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has potential applications in medicinal chemistry as:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2